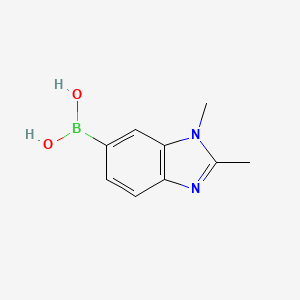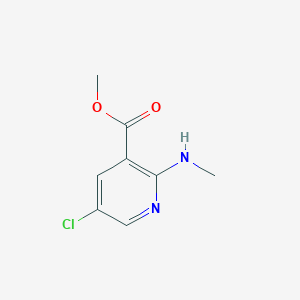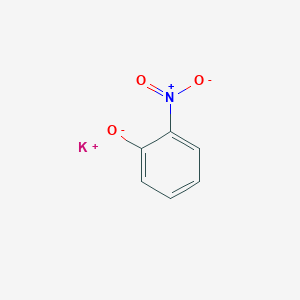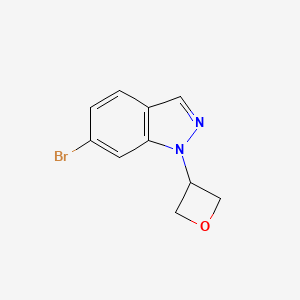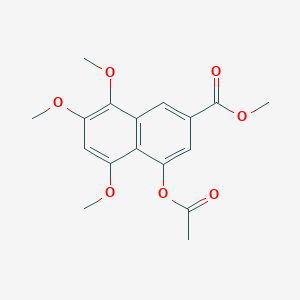
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester is an organic compound with the molecular formula C16H18O7. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy and trimethoxy functional groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy and trimethoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include the use of acetic anhydride and methanol under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester is used in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and trimethoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-: Lacks the trimethoxy groups, resulting in different chemical properties.
2-Naphthalenecarboxylic acid, 5,7,8-trimethoxy-: Lacks the acetyloxy group, affecting its reactivity and applications.
2-Naphthalenecarboxylic acid, methyl ester: Lacks both acetyloxy and trimethoxy groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both acetyloxy and trimethoxy groups in 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester makes it unique in its reactivity and potential applications. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C17H18O7 |
|---|---|
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
methyl 4-acetyloxy-5,7,8-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C17H18O7/c1-9(18)24-13-7-10(17(19)23-5)6-11-15(13)12(20-2)8-14(21-3)16(11)22-4/h6-8H,1-5H3 |
Clave InChI |
YDBCEBLVRVOXBI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC2=C1C(=CC(=C2OC)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


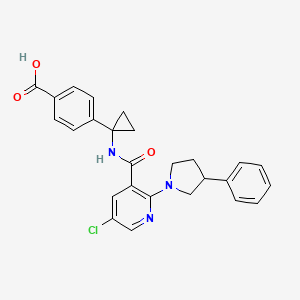
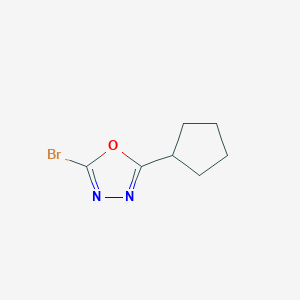
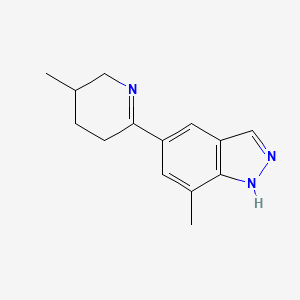


![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)

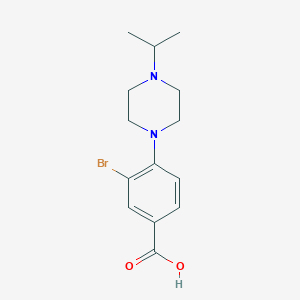
![4-Bromo-6-nitrobenzo[d]thiazole](/img/structure/B13926934.png)
![ethyl 2-benzyl-5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13926935.png)
